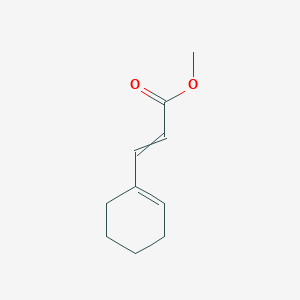

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER

Description

Chemical Structure and Properties:

3-Cyclohex-1-enyl-acrylic acid methyl ester (CAS 88399-98-8) is an ester derivative of 3-cyclohex-1-enyl-acrylic acid (CAS 65173-41-3). Its structure consists of a cyclohexene ring conjugated with an acrylic acid methyl ester group, characterized by the formula $ \text{C}{10}\text{H}{14}\text{O}_2 $ . The compound is used in medicinal chemistry and synthetic applications, with vendors offering it as a precursor for pharmaceutical intermediates .

Properties

IUPAC Name |

methyl 3-(cyclohexen-1-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSRAWZVXMRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698916 | |

| Record name | Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88399-98-8 | |

| Record name | Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{Aldehyde (e.g., 1-cyclohexenylacetaldehyde)} + \text{Methyl diazoacetate} \xrightarrow[\text{CHCl}3, 70^\circ C]{\text{Cu(OTf)}2} \text{this compound}

$$

This reaction proceeds via:

- Activation of the aldehyde carbonyl by Cu(OTf)2,

- Decomposition of the diazo compound to generate a reactive carbene intermediate,

- Formation of the carbon-carbon double bond in the α,β-unsaturated ester through coupling.

Experimental Findings and Optimization

Table 1: Effect of Aldehyde Substrate on Yield of α,β-Unsaturated Esters

| Entry | Aldehyde Type | Product Yield (%) |

|---|---|---|

| 1 | 1-Cyclohexenylacetaldehyde | 94 |

| 2 | Para-propene substituted aldehyde | 67 |

| 3 | Aromatic ring substituted aldehyde | 83 |

| 8 | 5,9,13-Trimethyl-tetradeca-tetraenyl | 60 |

- The highest yield (94%) was obtained with 1-cyclohexenylacetaldehyde, indicating the cyclohexene ring's favorable electronic and steric effects for this reaction.

- Electron-rich aromatic substituents also gave good yields (up to 83%).

- Complex aliphatic substituents with steric hindrance lowered yields (60%).

Table 2: Effect of Solvent on Reaction Yield

| Catalyst (eq) | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cu(OTf)2 (0.3 mol%) | CH2Cl2 | Room Temp | 0 |

| Cu(OTf)2 (0.3 mol%) | CHCl3 | Room Temp | 0 |

| Cu(OTf)2 (0.3 mol%) | PhF | Room Temp | 0 |

| Cu(OTf)2 (0.3 mol%) | THF | Room Temp | 0 |

| Cu(OTf)2 (0.3 mol%) | CHCl3 | 70°C | 73 |

- Elevated temperature (70°C) in chloroform is critical for the reaction to proceed efficiently.

- Other solvents or room temperature conditions resulted in no product formation.

Mechanistic Insights and Notes

- The reaction requires both Cu(OTf)2 catalyst and triphenylphosphine (PPh3) for progression; absence of either leads to azine by-products or no reaction.

- Electron donation and steric accessibility at the aldehyde carbonyl group are key factors influencing yield.

- The reaction selectively forms the (E)-isomer of the α,β-unsaturated ester, confirmed by characteristic NMR coupling constants (~15.8 Hz for trans double bonds).

- The method avoids the use of toxic and explosive ethyl diazoacetate by generating it in situ or using safer protocols.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Condition/Value | Comments |

|---|---|---|

| Catalyst | Cu(OTf)2 (0.3 mol%) | Essential for carbonyl activation |

| Solvent | Chloroform (CHCl3) | Best solvent for this reaction |

| Temperature | 70°C | Required for effective reaction |

| Reaction Time | 7-10 hours | Ensures complete conversion |

| Aldehyde Substrate | 1-Cyclohexenylacetaldehyde and others | Substrate-dependent yields |

| Product | This compound | High purity after chromatography |

| Yield Range | 60-94% | Depends on substrate and conditions |

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Cyclohex-1-en-1-ylprop-2-enoic acid or cyclohexanone derivatives.

Reduction: Methyl 3-(cyclohex-1-en-1-yl)propan-2-ol.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents like ethanol and ether.

Chemical Synthesis

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Converting the ester group into alcohols.

- Substitution Reactions : Forming different derivatives by nucleophilic attack on the ester group.

Research has explored the potential biological activities of this compound, particularly its interactions with enzymes and receptors. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials, particularly in polymer synthesis where its unique structure can enhance properties such as flexibility and durability.

Industrial Applications

The compound is also employed in various industrial processes, including:

- Production of coatings and adhesives.

- As a building block for agrochemicals.

Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate | Structure | Organic synthesis |

| 1-methyl-4-(propan-2-yl)cyclohex-1-ene | Structure | Polymer production |

| 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone | Structure | Pharmaceutical intermediates |

Uniqueness

This compound is distinguished by its specific structural features, which confer unique reactivity compared to similar compounds. The presence of the cyclohexene ring and the position of the ester group contribute to its distinct chemical behavior and potential biological activity.

A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Polymer Synthesis

Research into polymer applications highlighted how incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for high-performance materials used in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Cycloalkenyl Acrylate Esters

- 3-Cyclopent-1-enyl-acrylic Acid Methyl Ester (CAS 54526-80-6): Structural Difference: Replaces the cyclohexene ring with a smaller cyclopentene ring. Applications: Similar use in pharmaceutical synthesis but with differing bioavailability due to lipophilicity changes.

Heterocyclic and Aromatic Analogs

- 3-(6-Methoxy-1H-indol-3-yl)-Acrylic Acid Ethyl Ester (CAS 2007930-94-9): Structural Difference: Replaces cyclohexene with an indole ring, introducing aromaticity and methoxy substituents. Predicted boiling point (431.1°C) and density (1.206 g/cm³) are higher than cyclohexenyl derivatives due to molecular weight and aromaticity .

- Methyl Chlorogenate (CAS 123483-19-2): A phenolic ester with a caffeoylquinic acid backbone. Functional Difference: Contains multiple hydroxyl groups, conferring antioxidant activity, unlike the non-phenolic target compound .

Functional Group Analogs

Fatty Acid Methyl Esters

Compounds like hexadecanoic acid methyl ester (palmitic acid methyl ester) and 9-octadecenoic acid methyl ester (oleic acid methyl ester) are saturated and unsaturated fatty acid esters, respectively .

- Key Differences: Long alkyl chains in fatty acid esters increase hydrophobicity, making them suitable for lipid metabolism studies .

Diterpenoid Methyl Esters

- Sandaracopimaric Acid Methyl Ester and E-Communic Acid Methyl Ester :

Application-Based Comparison

Stability and Reactivity Considerations

- Hydrolysis Sensitivity : The acrylic acid methyl ester group in the target compound may hydrolyze faster than aromatic esters (e.g., indole derivatives ) but slower than strained cyclopentenyl analogs .

- Thermal Stability : Predicted to be lower than fatty acid esters (e.g., stearic acid methyl ester ) due to the reactive cyclohexenyl moiety.

Biological Activity

Overview

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER (CAS Number: 88399-98-8) is an organic compound characterized by a cyclohexene ring and a methyl ester group attached to a propenoate moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and industrial applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 170.22 g/mol

- Structure : The compound features a cyclohexene ring, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis typically involves the esterification of cyclohex-1-en-1-ylprop-2-enoic acid with methanol, using an acid catalyst under reflux conditions. This process can be optimized through industrial methods that enhance efficiency and yield, such as continuous flow processes and the use of solid acid catalysts .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which may inhibit enzyme activity or modulate receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, although further research is needed to establish these effects conclusively .

Analgesic Potential

There is emerging interest in the analgesic properties of this compound. Its structural analogs have shown promise in pain relief models, indicating a potential for therapeutic applications in pain management.

Case Studies

A study published in the Journal of Organic Chemistry explored the reactivity of similar compounds and their biological implications. It highlighted the importance of structural features in determining biological activity, suggesting that modifications to the cyclohexene ring could enhance efficacy against specific biological targets .

Comparative Analysis

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-cyclohex-1-enyl-acrylic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer :

- Catalyst and Solvent Selection : Sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours is effective for azide substitutions in analogous esters, yielding high-purity intermediates .

- Workup : Post-reaction, cooling the mixture and precipitating with ice water followed by recrystallization (e.g., ethanol) ensures purity. Alternative methods include dichloromethane (CH₂Cl₂) extraction for oily products .

- Optimization Table :

| Parameter | Example Conditions (Analogous Reactions) |

|---|---|

| Catalyst | NaN₃ |

| Solvent | DMF or THF |

| Temperature | 50°C (stirring) or reflux (THF) |

| Reaction Time | 3–5 hours |

| Purification | Recrystallization (ethanol) or CH₂Cl₂ extraction |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR/IR Analysis : Compare spectral data (e.g., ester carbonyl peaks at ~170–175 cm⁻¹ in IR, cyclohexenyl proton signals in ¹H NMR) to structurally similar methyl esters like sandaracopimaric acid methyl ester .

- Mass Spectrometry : GC-MS with library matching (e.g., Wiley/NIST) helps verify molecular ion peaks and fragmentation patterns. For example, fatty acid methyl esters are routinely identified via retention time alignment and spectral quality scores >90% .

Q. What challenges arise in maintaining compound stability during storage, and how can purity be ensured?

- Methodological Answer :

- Storage Conditions : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent ester hydrolysis or oxidation.

- Purity Monitoring : Use periodic GC-FID or HPLC with internal standards (e.g., heptadecanoic acid methyl ester) to track degradation . Statistical models for fatty acid ester stability (e.g., alkyl chain length effects) can guide shelf-life predictions .

Advanced Research Questions

Q. How can discrepancies in GC-MS retention times for methyl ester derivatives be systematically resolved?

- Methodological Answer :

- Retention Index Calibration : Use homologous series (e.g., C8–C18 methyl esters) to construct retention index databases. For example, 8-methoxy octanoic acid methyl ester shows distinct retention behavior under optimized GC conditions .

- Co-elution Analysis : Employ tandem MS (GC-MS/MS) or orthogonal columns to distinguish isomers (e.g., cis/trans configurations in 9-octadecenoic acid methyl ester) .

Q. What mechanistic insights explain unexpected byproducts during cyclization reactions involving this compound?

- Methodological Answer :

- Side-Reaction Pathways : Trace intermediates via LC-MS or in-situ IR. For example, azide-alkyne cycloadditions in analogous esters can form triazole byproducts under excess NaN₃ .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for competing pathways (e.g., ester hydrolysis vs. cyclization).

Q. How do computational methods aid in predicting reactivity for experimental design?

- Methodological Answer :

- Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks.

- Solvent Effects : Simulate solvation-free energies (e.g., COSMO-RS) to optimize solvent choices, aligning with experimental THF/DMF success in ester synthesis .

Q. In bioactivity studies, how can assays minimize interference from ester hydrolysis?

- Methodological Answer :

- Stabilization Strategies : Add protease inhibitors or conduct assays in anhydrous solvents (e.g., DMSO).

- Activity Profiling : Compare activity of this compound with its hydrolysis product (free acid) using transaminase assays, as demonstrated for 2-oxobutyric acid methyl ester .

Key Notes for Contradictory Data

- Synthetic Yield Variations : reports conflicting yields for azidomethyl intermediates (crystalline vs. oily products). Replicate reactions under controlled humidity/pH to identify reproducibility factors.

- GC-MS Library Matches : Spectral quality scores for methyl esters vary (e.g., 83–91% in ). Cross-validate with synthetic standards to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.